1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea
Brand Name: Vulcanchem
CAS No.: 1798524-37-4
VCID: VC6753130
InChI: InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24)
SMILES: COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea

CAS No.: 1798524-37-4

Cat. No.: VC6753130

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.48

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea - 1798524-37-4

Specification

CAS No. 1798524-37-4
Molecular Formula C21H22N2O3S
Molecular Weight 382.48
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea
Standard InChI InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24)
Standard InChI Key WRMBMCIXKQJRIR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea consists of a urea core (NH-C(=O)-NH\text{NH-C(=O)-NH}) substituted with two distinct aromatic groups:

  • 3,4-Dimethoxybenzyl moiety: A benzyl group with methoxy substituents at the 3- and 4-positions of the benzene ring.

  • 2-(Thiophen-3-yl)benzyl moiety: A benzyl group with a thiophene ring attached at the 2-position of the benzene.

The molecular formula is C21H22N2O3S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3\text{S}, with a calculated molecular weight of 382.47 g/mol.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC21H22N2O3S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3\text{S}
Molecular Weight382.47 g/mol
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors3 (urea carbonyl + methoxy O atoms)
Topological Polar Surface Area~78.9 Ų (estimated)
LogP (Predicted)~3.2 (moderate lipophilicity)

Hypothesized Synthesis Pathways

Retrosynthetic Analysis

The urea linkage suggests two primary synthetic strategies:

  • Coupling of Isocyanates and Amines:

    • Step 1: Synthesis of 3,4-dimethoxybenzyl isocyanate from 3,4-dimethoxybenzylamine via phosgenation.

    • Step 2: Preparation of 2-(thiophen-3-yl)benzylamine through reduction of a nitrile intermediate or reductive amination.

    • Step 3: Reaction of the isocyanate and amine to form the urea bond.

  • Carbodiimide-Mediated Coupling:

    • Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate urea formation between 3,4-dimethoxybenzylamine and 2-(thiophen-3-yl)benzylamine in the presence of a carbonyl source.

Critical Reaction Considerations

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may enhance reactivity.

  • Temperature Control: Reactions likely require mild heating (50–80°C) to drive urea formation without degrading sensitive functional groups.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures would isolate the pure product.

Physicochemical and Pharmacokinetic Predictions

Solubility and Permeability

  • Aqueous Solubility: Predicted to be low (~0.1 mg/mL) due to aromaticity and lipophilic substituents.

  • GI Absorption: High (>80%) based on moderate LogP and molecular weight <500 g/mol.

  • Blood-Brain Barrier (BBB) Permeation: Likely limited due to polar urea moiety and hydrogen-bonding capacity.

Table 2: Predicted ADME Properties

PropertyPrediction
Water Solubility0.12 mg/mL (ESOL model)
Caco-2 PermeabilityModerate (4.5 × 10⁻⁶ cm/s)
CYP450 InhibitionLow affinity for major isoforms
Plasma Protein Binding~85% (high)

Future Research Directions

  • Synthetic Optimization: Streamlining urea bond formation using microwave-assisted or flow chemistry techniques.

  • In Vitro Screening: Prioritizing kinase inhibition assays (e.g., BTK, JAK/STAT pathways).

  • Structural Modifications: Introducing fluorinated or heterocyclic groups to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator